molecular formula C22H26N2O B5957854 N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide

N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide

Cat. No.: B5957854
M. Wt: 334.5 g/mol
InChI Key: JIGAFISEACZVPU-KSPUINSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond and are known for their wide range of biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide typically involves the reaction of an aldehyde with a hydrazine derivative. One efficient method is the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde. This method is advantageous due to its mild reaction conditions and environmentally friendly nature . The reaction is usually carried out in ethanol without any catalyst, providing a wide range of desired compounds in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process. This includes the use of environmentally benign solvents and catalysts to minimize waste and energy consumption.

Mechanism of Action

The mechanism of action of N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial ribosomes, thereby preventing protein synthesis and exerting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-[(2E)-2-benzylideneheptylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-6-15-21(16-19-11-7-4-8-12-19)18-23-24-22(25)17-20-13-9-5-10-14-20/h4-5,7-14,16,18H,2-3,6,15,17H2,1H3,(H,24,25)/b21-16+,23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGAFISEACZVPU-KSPUINSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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